molecular formula C5H5NO3 B13833886 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

Cat. No.: B13833886
M. Wt: 131.12 g/mol
InChI Key: BNMPIJWVMVNSRD-MZCSYVLQSA-N
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Description

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid, also known as 3-Carboxy-5-methylisoxazole-d4 or 5-Methyl-3-isoxazolecarboxylic-d4 Acid, is a deuterated derivative of 5-Methyl-3-isoxazolecarboxylic Acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid typically involves the introduction of deuterium atoms into the parent compound, 5-Methyl-3-isoxazolecarboxylic Acid. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the compound.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and metabolic stability.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects compared to its non-deuterated counterpart.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-isoxazolecarboxylic Acid: The non-deuterated version of the compound.

    Deuterated Carboxylic Acids: Other deuterated carboxylic acids with similar structures and properties.

Uniqueness

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid is unique due to its deuterium content, which provides increased stability and altered metabolic pathways. This makes it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

131.12 g/mol

IUPAC Name

4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D

InChI Key

BNMPIJWVMVNSRD-MZCSYVLQSA-N

Isomeric SMILES

[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=NO1)C(=O)O

Origin of Product

United States

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